Methylhydroquinone
Overview
Description
Synthesis Analysis
The synthesis of methylhydroquinone has been explored through various methods, including the reaction of p-nitrotoluene with concentrated H2SO4 in the presence of a catalyst under optimized conditions. This process yields an average per-pass yield of 57.9% based on p-nitrotoluene, highlighting the efficiency and potential for high-yield production of methylhydroquinone under specific conditions (Zhang Li, 2000).
Molecular Structure Analysis
Research into the molecular structure of compounds related to methylhydroquinone, such as tryptophan tryptophylquinone, provides insights into the complex processes involved in their biosynthesis and the roles of specific enzymes and genes in these processes. These studies offer a deeper understanding of the molecular intricacies of methylhydroquinone and related compounds (Yongting Wang et al., 2005).
Chemical Reactions and Properties
Methylhydroquinone is an intermediate in the degradation of certain compounds, with specific genes encoding for enzymes that metabolize it. This indicates its role in biodegradation pathways and the importance of understanding its chemical reactions and properties for environmental and biotechnological applications (Kanako Tago et al., 2005).
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Methylhydroquinone, also known as Toluquinol, has been found to inhibit the growth of endothelial and tumor cells in culture in the micromolar range. It is being considered as a promising drug candidate in the treatment of cancer and other angiogenesis-related pathologies .
Results or Outcomes
The results indicate that Methylhydroquinone has a significant inhibitory effect on the growth of endothelial and tumor cells. This suggests potential for its use in cancer treatment and other conditions related to angiogenesis .
Application in Chemical Synthesis
Specific Scientific Field
Summary of the Application
Methylhydroquinone is used as a reactant in various chemical synthesis processes. For example, it can be used to prepare a semiflexible thermotropic polyester via polycondensation reaction with 4,4′-sebacoyldioxydibenzoyl chloride .
Methods of Application or Experimental Procedures
The O-alkylation of hydroquinone (HQ) with methanol is performed over an ionic liquid (IL) catalyst. The reaction parameters such as temperature, time, catalyst loading, and substrate concentration are optimized to maximize the yield of the desired product .
Results or Outcomes
The maximum yield of the desired product, 4-methoxyphenol (4MP), was 93.79%. This was achieved at a temperature of 338 K, with 5.45×10−2 mol HQ, 8.33×10−3 mol benzoquinone (BQ), and 10.37 mol% catalyst loading in a reaction time of 120 minutes .
Application in Antioxidant Production
Specific Scientific Field
Chemistry, Industrial Production
Summary of the Application
Methylhydroquinone, also known as mequinol, is used as an antioxidant, polymerization inhibitor, stabilizer, and lubricating additive .
Methods of Application or Experimental Procedures
The traditional method of synthesizing 4MP involves the methylation of HQ with dimethyl sulfate or methyl halide in the presence of sodium hydroxide .
Results or Outcomes
The process is effective but has been criticized for being hazardous and highly polluting. There is a high demand to reduce the negative environmental impacts and to discover a clean and economical process based on a green catalytic system .
Application in Synthesis of Naturally Occurring Maesanin
Specific Scientific Field
Summary of the Application
Methylhydroquinone is used in the synthesis of naturally occurring maesanin .
Methods of Application or Experimental Procedures
1,2,4,5-Tetramethoxybenzene is subjected to alkylation with BuLi and the appropriate alkyl bromide, and the resulting derivative is oxidatively demethylated by cerium(IV) ammonium nitrate (CAN) to a mixture of dimethoxy ortho- and paraquinones .
Results or Outcomes
The process results in the synthesis of naturally occurring maesanin .
Application in Oxidation Studies
Specific Scientific Field
Summary of the Application
Methylhydroquinone is used in oxidation studies. It is produced by the oxidation of o-cresol by certain mutants .
Results or Outcomes
The results indicate that Methylhydroquinone can be produced by the oxidation of o-cresol by certain mutants .
Application in the Production of Fine and Specialty Chemicals
Specific Scientific Field
Chemistry, Industrial Production
Summary of the Application
Methylhydroquinone, commonly named mequinol, is an important synthetic intermediate used in the production of fine and specialty chemicals .
Methods of Application or Experimental Procedures
The traditional method of synthesizing 4MP involves the methylation of HQ with dimethyl sulfate or methyl halide in the presence of sodium hydroxide .
Results or Outcomes
These processes are effective but have been criticized for being hazardous and highly polluting. There is a high demand to reduce the negative environmental impacts and to discover a clean and economical process based on a green catalytic system .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylbenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHDIAIOKMXOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020876 | |
Record name | Methylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid with a slight odor; [Eastman Chemical MSDS] | |
Record name | 2-Methyl-1,4-hydroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10902 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0028 [mmHg] | |
Record name | 2-Methyl-1,4-hydroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10902 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methylhydroquinone | |
CAS RN |
95-71-6 | |
Record name | Methylhydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,4-hydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylhydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,4-Benzenediol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332W51E0OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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